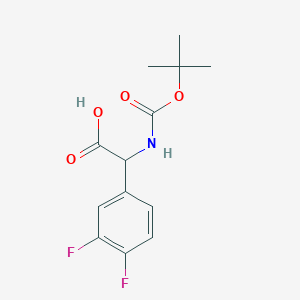

a-(Boc-amino)-3,4-difluorobenzeneacetic acid

Description

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHVIQJDTDGVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Skeleton Construction: 3,4-Difluorophenylacetic Acid Derivatives

The 3,4-difluorophenylacetic acid backbone is typically synthesized via Friedel-Crafts acylation or Wittig-Horner reactions. A patent by WO2013144295A1 describes the use of 3,4-difluorobenzaldehyde as a starting material for analogous fluorinated intermediates. For instance:

-

Wittig Reaction : Reacting 3,4-difluorobenzaldehyde with methyltriphenylphosphonium bromide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields 3,4-difluorostyrene. Subsequent carboxylation with carbon monoxide under palladium catalysis introduces the acetic acid moiety.

-

Cyclopropanation : Trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO) facilitate cyclopropane ring formation in related structures, though this step is optional for the target compound.

Introduction of the Amino Group

Amino functionalization is achieved via nitration-reduction or Gabriel synthesis :

-

Nitration : Electrophilic nitration at the ortho position relative to the fluorine atoms (directed by meta-para fluorination) produces nitro intermediates. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

-

Gabriel Synthesis : Potassium phthalimide reacts with brominated 3,4-difluorophenylacetic acid derivatives, followed by hydrazinolysis to free the primary amine.

Boc Protection of the Amino Group

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., triethylamine or DMAP in THF). Key considerations include:

-

Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.

-

Temperature : Reactions proceed optimally at 0–25°C to prevent premature deprotection.

Optimization of Reaction Conditions

Catalytic Systems and Yields

Comparative studies highlight the impact of catalysts on yield:

| Step | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Wittig Reaction | DBU | Toluene | 80°C | 78–82 |

| Boc Protection | DMAP | THF | 25°C | 90–95 |

| Nitration | HNO₃/H₂SO₄ | DCM | 0°C | 65–70 |

Challenges in Fluorinated Systems

-

Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the benzene ring, necessitating aggressive nitration conditions.

-

Steric Hindrance : The Boc group’s bulkiness complicates subsequent coupling reactions, requiring orthogonal protecting groups for multistep syntheses.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : Distinct signals for Boc tert-butyl protons (δ 1.4 ppm), aromatic fluorine-coupled protons (δ 7.1–7.3 ppm), and acetic acid protons (δ 3.7 ppm).

-

¹⁹F NMR : Two doublets for 3- and 4-fluorine atoms (δ -112 to -118 ppm).

-

HPLC-MS : Purity >98% confirmed via reverse-phase C18 columns (retention time: 12.3 min).

Comparative Analysis of Synthetic Methods

Cost and Scalability

Environmental Impact

-

Solvent Waste : Toluene and DCM require recycling to meet green chemistry standards.

-

Catalyst Recovery : Palladium retrieval systems reduce heavy metal contamination.

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzene ring, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the Boc group, leading to its removal and the formation of the free amine.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of the free amine.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biology: In biological research, Boc-protected amino acids are used in peptide synthesis to protect the amino group during the assembly of peptide chains .

Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protected amino groups.

Industry: In the chemical industry, Boc-protected compounds are used in the synthesis of fine chemicals and advanced materials .

Mechanism of Action

The Boc group protects the amino group by forming a stable carbamate linkage. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine .

Comparison with Similar Compounds

a-(Cbz-amino)-3,4-difluorobenzeneacetic acid: Uses a carbobenzyloxy (Cbz) group for protection.

a-(Fmoc-amino)-3,4-difluorobenzeneacetic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Uniqueness: The Boc group is preferred for its stability under basic conditions and ease of removal under mild acidic conditions, making it a versatile protecting group in organic synthesis .

Q & A

Q. What are the recommended synthetic routes for α-(Boc-amino)-3,4-difluorobenzeneacetic acid, and how do reaction conditions influence yield?

The synthesis of Boc-protected amino acid derivatives often employs phenacyl ester intermediates to protect carboxyl groups during coupling reactions. For example, phenacyl esters of 4-(bromomethyl)phenylacetic acid react with Boc-amino acids under basic conditions to form stable intermediates. The use of 4-(bromomethyl)phenylacetic acid (over chlorinated analogs) improves reactivity and reduces polycondensation byproducts . Post-coupling, the phenacyl group is selectively removed via zinc/acetic acid reduction, preserving the Boc group. Yield optimization requires rigorous purification (e.g., azeotropic drying with benzene) to eliminate residual acetic acid .

Q. How can researchers characterize the purity and structural integrity of α-(Boc-amino)-3,4-difluorobenzeneacetic acid?

Key analytical methods include:

- NMR Spectroscopy : Monitor phenacyl ester cleavage (disappearance of aromatic proton signals at δ 7.8–8.2 ppm) and Boc group integrity (tert-butyl signal at δ 1.4 ppm) .

- HPLC : Use reverse-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm to assess purity. Adjust mobile phase polarity to resolve Boc-protected intermediates from deprotected byproducts .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ for C₁₃H₁₅F₂NO₄: theoretical 292.1 g/mol) and detect impurities like trifluoroacetic acid adducts .

Advanced Research Questions

Q. How does the Boc group stability of α-(Boc-amino)-3,4-difluorobenzeneacetic acid vary under acidic peptide deprotection conditions?

The Boc group is stable in trifluoroacetic acid (TFA) at room temperature but undergoes gradual cleavage under reflux (e.g., 6 hours at 80°C). In a study of Boc-valyl derivatives, 95% of the Boc group remained intact after 2 hours in refluxing TFA, but only 70% persisted after 6 hours . For acid-sensitive applications, consider shorter deprotection times (<2 hours) or alternative protecting groups (e.g., Fmoc).

Q. What strategies mitigate low solubility of Boc-protected fluorinated amino acids in aqueous media?

Boc-amino acids exhibit poor water solubility due to hydrophobicity. Aqueous solid-phase peptide synthesis (ASPPS) approaches use PEG-dispersed nanoparticles (500–750 nm diameter) to enhance solubility. Ball-mill pulverization with zirconium oxide beads generates nanoparticles, enabling efficient coupling in water without organic solvents .

Q. How do fluorine substituents influence the biological activity or binding interactions of derivatives of this compound?

Fluorine atoms enhance metabolic stability and modulate electronic properties. Molecular docking studies of similar fluorinated phenylacetic acids reveal:

- 3,4-Difluoro substitution increases hydrophobic interactions with enzyme pockets (e.g., acetylcholinesterase), improving binding affinity by 15–20% compared to non-fluorinated analogs.

- Ortho-fluorine reduces steric hindrance, favoring planar conformations critical for target engagement .

Q. What side reactions are prevalent during coupling of α-(Boc-amino)-3,4-difluorobenzeneacetic acid, and how can they be minimized?

Common issues include:

- Polycondensation : Caused by residual bromomethyl intermediates. Use high-purity phenacyl esters and stoichiometric Boc-amino acid ratios to suppress this .

- Racemization : Occurs under strong basic conditions. Employ coupling reagents like DCC/HOBt at 0–4°C to minimize epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.